molecular formula C12H17IO3 B14372167 Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- CAS No. 91562-22-0

Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy-

Cat. No.: B14372167
CAS No.: 91562-22-0
M. Wt: 336.17 g/mol
InChI Key: YZJPHEIDTXYDSE-UHFFFAOYSA-N
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Description

Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17IO3. This compound is characterized by the presence of a benzene ring substituted with a 3-iodopropyl group and three methoxy groups at the 1, 2, and 3 positions. It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,2,3-trimethoxybenzene with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of 5-(3-hydroxypropyl)-1,2,3-trimethoxybenzene, 5-(3-cyanopropyl)-1,2,3-trimethoxybenzene, etc.

    Oxidation: Formation of 5-(3-iodopropyl)-1,2,3-trimethoxybenzaldehyde or 5-(3-iodopropyl)-1,2,3-trimethoxybenzoic acid.

    Reduction: Formation of 5-(3-propyl)-1,2,3-trimethoxybenzene.

Scientific Research Applications

Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,3-trimethoxy-: Lacks the 3-iodopropyl group, making it less reactive in substitution reactions.

    Benzene, 5-(3-bromopropyl)-1,2,3-trimethoxy-: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    Benzene, 5-(3-chloropropyl)-1,2,3-trimethoxy-: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in synthetic chemistry and potential biological applications.

Properties

CAS No.

91562-22-0

Molecular Formula

C12H17IO3

Molecular Weight

336.17 g/mol

IUPAC Name

5-(3-iodopropyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C12H17IO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3

InChI Key

YZJPHEIDTXYDSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCCI

Origin of Product

United States

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